molecular formula C17H17N7OS B2616100 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1257552-75-2

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2616100
CAS No.: 1257552-75-2
M. Wt: 367.43
InChI Key: ZGMDZTWVQSYUBR-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a thiadiazole ring, a pyridazinyl group, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Pyridazinyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridazinyl group to the thiadiazole ring.

    Incorporation of the Piperazine Moiety: The final step could involve the reaction of the intermediate with piperazine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiadiazole ring.

    Reduction: Reduction reactions might target the pyridazinyl group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the pyridazinyl or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists/antagonists, or antimicrobial agents.

Medicine

In medicinal chemistry, such compounds could be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, these compounds might find applications in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
  • (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yl)piperazin-1-yl)methanone
  • (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups and ring systems, which might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7OS/c1-12-16(26-22-19-12)17(25)24-10-8-23(9-11-24)15-6-5-14(20-21-15)13-4-2-3-7-18-13/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMDZTWVQSYUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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